4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Antimalarial Plasmodium falciparum Phenotypic screening

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354922-93-2) is a trisubstituted pyrimidine featuring a 2-aminopyrimidine core with a 3,4-dichlorophenyl group at the 4-position and a 5-methylfuran-2-yl moiety at the 6-position. Its molecular formula is C₁₅H₁₁Cl₂N₃O with a molecular weight of 320.2 g/mol.

Molecular Formula C15H11Cl2N3O
Molecular Weight 320.2 g/mol
CAS No. 1354922-93-2
Cat. No. B6347590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine
CAS1354922-93-2
Molecular FormulaC15H11Cl2N3O
Molecular Weight320.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
InChIInChI=1S/C15H11Cl2N3O/c1-8-2-5-14(21-8)13-7-12(19-15(18)20-13)9-3-4-10(16)11(17)6-9/h2-7H,1H3,(H2,18,19,20)
InChIKeyBUVXUGGJWVRHNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354922-93-2): Compound Identity and Procurement Baseline


4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine (CAS 1354922-93-2) is a trisubstituted pyrimidine featuring a 2-aminopyrimidine core with a 3,4-dichlorophenyl group at the 4-position and a 5-methylfuran-2-yl moiety at the 6-position [1]. Its molecular formula is C₁₅H₁₁Cl₂N₃O with a molecular weight of 320.2 g/mol [1]. The compound is commercially available from multiple vendors primarily for research use and has been described as a pyrimidine derivative with potential as a G protein-coupled receptor kinase (GRK) inhibitor . Computed physicochemical properties include an XLogP3-AA of 3.9, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1].

Why Generic 2-Aminopyrimidine Substitution Is Not Advisable for 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine


The specific substitution pattern of 4-(3,4-dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine governs its biological target engagement profile in ways that closely related analogs do not replicate. The simultaneous presence of the 3,4-dichloro substitution on the phenyl ring and the 5-methylfuran heterocycle creates a unique electrostatic and steric environment that influences both potency and selectivity for kinase targets such as GRKs . Even within the same patent family, structurally similar trisubstituted pyrimidines exhibit wide variations in target affinity; for example, compounds differing only in the nature of the aryl substituent at the pyrimidine 4-position show EC₅₀ values spanning from 1.30 nM to >1 μM against the same biological target [1]. Therefore, substituting this compound with a generic 2-aminopyrimidine or a regioisomeric analog cannot guarantee equivalent experimental outcomes and may compromise assay reproducibility or lead optimization campaigns.

Quantitative Differentiation Evidence for 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine Versus Closest Analogs


Antiplasmodial Potency Comparison Within the US11903936 Patent Series

In the patent US11903936, the target compound (designated Compound 35) was evaluated alongside other trisubstituted pyrimidines for antiplasmodial activity against P. falciparum 3D7. Compound 35 exhibited an EC₅₀ of 7–8.20 nM, demonstrating sub-10 nM potency [1][2]. In contrast, the close structural analog Compound 2, which shares the same pyrimidine core but differs in the substituent at the 4-position, showed an EC₅₀ of 13 nM under identical assay conditions—representing a 1.6- to 1.9-fold reduction in potency [3]. Meanwhile, the most potent analog in the series, Compound 8, achieved an EC₅₀ of 1.30 nM [4].

Antimalarial Plasmodium falciparum Phenotypic screening

DHODH Enzyme Inhibition Potency Relative to Structural Analogs

The target compound inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC₅₀ of 50 nM (3D7 strain) and P. vivax DHODH with an IC₅₀ of 41 nM [1][2]. Within the same patent series, Compound 17 (CHEMBL4864218) inhibits PfDHODH with an IC₅₀ of 85 nM, indicating approximately 1.7-fold weaker enzyme inhibition [3]. This difference at the enzyme level correlates directionally with the cellular potency gap described in Evidence Item 1.

DHODH inhibition Plasmodium falciparum Target engagement

CYP3A4 Liability Assessment Versus Clinical Antimalarial Comparators

The target compound was tested against human CYP3A4 and exhibited an IC₅₀ of 8,500 nM (8.5 μM), indicating low CYP3A4 inhibitory potential [1]. This value places it in a favorable range for a tool compound where minimized CYP-mediated drug-drug interaction risk is desirable. In comparison, the clinically advanced antimalarial DSM265 (a triazolopyrimidine, not a 2-aminopyrimidine) shows CYP3A4 IC₅₀ values in the low micromolar range, while many preclinical antimalarial leads exhibit CYP3A4 IC₅₀ values < 1 μM. Although this is a cross-chemotype comparison, the data provide a benchmark for evaluating the compound's metabolic liability profile.

CYP450 inhibition Drug-drug interaction Metabolic stability

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound has a computed XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a topological polar surface area consistent with moderate membrane permeability [1]. The close analog 4-(2-chlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine, which differs only in the chlorine substitution pattern on the phenyl ring, is predicted to have a slightly lower logP due to reduced halogen content and altered dipole moment. While experimental logP or permeability data for both compounds are not available from the same study, the computed difference of approximately 0.3–0.5 logP units (class-level inference) suggests that the 3,4-dichloro substitution pattern in the target compound may confer modestly higher membrane partitioning compared to the 2-chloro analog.

Lipophilicity Drug-likeness Physicochemical properties

GRK Inhibition Potential: A Distinct Target Profile from Antimalarial Analogs

Vendor documentation describes 4-(3,4-dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine as a pyrimidine derivative with activity as a G protein-coupled receptor kinase (GRK) inhibitor . This kinase target class is distinct from the Plasmodium DHODH target for which the antimalarial analogs (Compounds 2, 8, 17) were optimized. While no quantitative GRK inhibition data (IC₅₀, Kd, or selectivity panel data) are publicly available to enable a direct comparator analysis, the annotated GRK activity differentiates the target compound from the purely antimalarial-focused analogs. Researchers investigating GRK-mediated signaling pathways may therefore prioritize this compound over the US11903936 antimalarial leads, which were not designed or annotated for GRK activity.

GRK inhibitor G protein-coupled receptor kinase Kinase selectivity

Recommended Research Application Scenarios for 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine Based on Quantitative Evidence


Malaria Drug Discovery: Moderate-Potency DHODH Tool Compound with Favorable CYP Profile

Based on its EC₅₀ of 7–8.20 nM against P. falciparum 3D7 and PfDHODH IC₅₀ of 50 nM, this compound can serve as a moderate-potency reference tool in antimalarial phenotypic and target-based screening cascades [1]. Its CYP3A4 IC₅₀ of 8.5 μM indicates a low risk of CYP-mediated drug-drug interactions, supporting its use in combination screens where minimized metabolic liability is required [2]. Researchers comparing multiple analogs from the US11903936 series can use this compound as a benchmark representing the mid-range potency tier within the chemical series.

GRK-Focused Kinase Screening and Chemical Biology

The vendor annotation as a G protein-coupled receptor kinase (GRK) inhibitor positions this compound as a candidate for screening libraries targeting GRK-mediated signaling . Given the absence of quantitative GRK inhibition data in the public domain, this compound is best suited for initial screening or panel profiling, with the understanding that independent IC₅₀ determination and selectivity profiling against other kinase families will be necessary. Its distinct substitution pattern—combining a dichlorophenyl group with a methylfuran heterocycle—offers a scaffold that can be further optimized for GRK selectivity.

Structure-Activity Relationship (SAR) Studies on Pyrimidine Substitution Patterns

The compound's unique combination of 3,4-dichlorophenyl and 5-methylfuran-2-yl substituents provides a valuable SAR data point for medicinal chemistry programs exploring trisubstituted pyrimidines [3]. Its computed XLogP3 of 3.9 and single hydrogen bond donor differentiate it from mono-chloro or non-halogenated analogs, making it useful for probing the impact of halogenation pattern and lipophilicity on target engagement, cellular permeability, and off-target profiles. Procurement of this specific regioisomer ensures that SAR datasets are complete and conclusions about substituent effects are robust.

Physicochemical Property Benchmarking in Lead Optimization

With its computed properties—XLogP3 3.9, TPSA consistent with moderate permeability, and molecular weight of 320.2 g/mol—this compound falls within favorable drug-like chemical space [3]. It can be used as a reference standard for calibrating in silico ADME models or as a control compound in experimental permeability and solubility assays when evaluating new 2-aminopyrimidine derivatives. Its physicochemical profile can help teams establish property thresholds for advancing compounds from hit-to-lead stages.

Quote Request

Request a Quote for 4-(3,4-Dichlorophenyl)-6-(5-methylfuran-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.